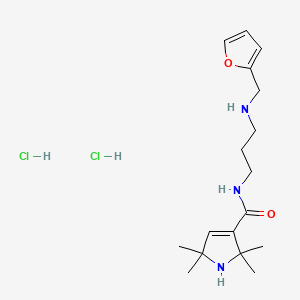
Benzamide, 4-cyano-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, 4-cyano-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride: is a complex organic compound with a unique structure that combines elements of benzamide and benzodiazepine. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-cyano-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core. This can be achieved through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the 2-fluorophenyl group. This can be done through a nucleophilic substitution reaction using a fluorinated aromatic compound.
Formation of the Benzamide Moiety: The benzamide moiety is introduced through an amide coupling reaction. This typically involves the reaction of a carboxylic acid derivative with an amine in the presence of a coupling reagent such as EDCI or DCC.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the Monohydrochloride Salt: The final step involves the formation of the monohydrochloride salt through the reaction of the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors could also be employed to improve efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazepine core. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can also occur, particularly at the cyano group, converting it to an amine. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst, mild to moderate temperatures.
Substitution: Amines, thiols, polar aprotic solvents, moderate temperatures.
Major Products
Oxidation: Oxidized derivatives of the benzodiazepine core.
Reduction: Amino derivatives of the cyano group.
Substitution: Substituted derivatives at the fluorophenyl group.
Aplicaciones Científicas De Investigación
Benzamide, 4-cyano-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly as an anxiolytic or anticonvulsant agent due to its benzodiazepine core.
Pharmacology: Research focuses on its interaction with various neurotransmitter receptors, including GABA receptors.
Biochemistry: The compound is used to study enzyme interactions and metabolic pathways.
Industrial Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of Benzamide, 4-cyano-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride involves its interaction with GABA receptors in the central nervous system. The compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability. This results in its anxiolytic and anticonvulsant effects.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant effects.
Lorazepam: A benzodiazepine with a similar mechanism of action but different pharmacokinetic properties.
Clonazepam: Known for its anticonvulsant properties, similar to the compound .
Uniqueness
Benzamide, 4-cyano-N-((5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other benzodiazepines. The presence of the cyano group and the fluorophenyl group may also influence its binding affinity and selectivity for various receptors.
Propiedades
Número CAS |
83736-64-5 |
|---|---|
Fórmula molecular |
C25H22ClFN4O |
Peso molecular |
448.9 g/mol |
Nombre IUPAC |
4-cyano-N-[[5-(2-fluorophenyl)-1-methyl-2,3-dihydro-1,4-benzodiazepin-2-yl]methyl]benzamide;hydrochloride |
InChI |
InChI=1S/C25H21FN4O.ClH/c1-30-19(16-29-25(31)18-12-10-17(14-27)11-13-18)15-28-24(20-6-2-4-8-22(20)26)21-7-3-5-9-23(21)30;/h2-13,19H,15-16H2,1H3,(H,29,31);1H |
Clave InChI |
GZACRXILTBEUDR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3F)CNC(=O)C4=CC=C(C=C4)C#N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






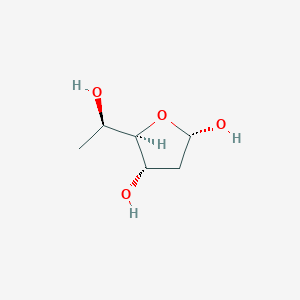
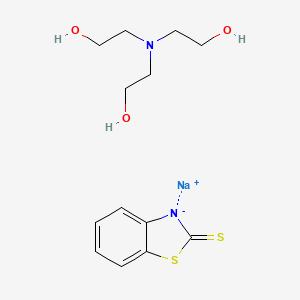
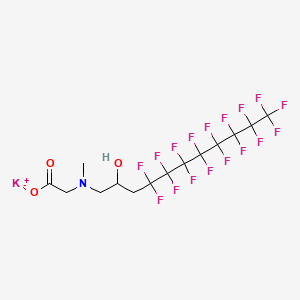
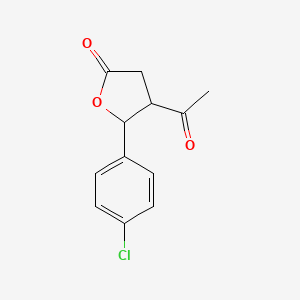



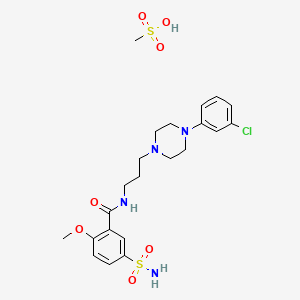
![2,2,4,4-Tetramethyl-7-oxa-14-(oxiranylmethyl)-3,14-diazadispiro[5.1.5.2]pentadecan-15-one](/img/structure/B12713050.png)
